Spectroscopic analysis of C28H22ClNO6 (NMR, IR, Mass Spec)
Spectroscopic analysis of C28H22ClNO6 (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic analysis of the chemical compound with the molecular formula C28H22ClNO6. Due to the absence of publicly available experimental data for a specific compound with this formula, this document presents a theoretical analysis based on a plausible structure: (2-(4-chlorobenzoyl)-5-methoxy-1-((4-nitrobenzyl)oxy)-1H-indol-3-yl)(phenyl)methanol . This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this hypothetical molecule. Furthermore, it outlines the standard experimental protocols for obtaining such data and includes graphical representations of the experimental workflows.
Hypothetical Structure
Compound Name: (2-(4-chlorobenzoyl)-5-methoxy-1-((4-nitrobenzyl)oxy)-1H-indol-3-yl)(phenyl)methanol
Molecular Formula: C28H22ClNO6
Structure:
This structure was chosen as a plausible candidate for the given molecular formula, incorporating common functional groups relevant to medicinal chemistry and organic synthesis. The spectroscopic data presented below is a prediction for this specific isomer.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Solvent: CDCl3
Standard: Tetramethylsilane (TMS)
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.8-8.2 | m | 4H | Aromatic protons (nitrobenzyl & chlorobenzoyl) |
| 7.2-7.6 | m | 9H | Aromatic protons (phenyl & chlorobenzoyl) |
| 6.8-7.0 | m | 3H | Indole aromatic protons |
| 5.4 | s | 2H | O-CH2-Ar |
| 6.1 | d | 1H | CH(OH) |
| 3.9 | s | 3H | OCH3 |
| 4.5 | d | 1H | OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 195 | C=O (ketone) |
| 160 | C-O (methoxy on indole) |
| 148 | C-NO2 |
| 142 | C (indole quaternary) |
| 138-120 | Aromatic carbons |
| 115-110 | Indole aromatic carbons |
| 75 | C-O (benzyl ether) |
| 70 | CH(OH) |
| 56 | OCH3 |
Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400-3300 | Broad, Medium | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (ketone) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| 1520, 1340 | Strong | N-O stretch (nitro group) |
| 1250 | Strong | C-O stretch (ether) |
| 1090 | Medium | C-N stretch |
| 750 | Strong | C-Cl stretch |
Mass Spectrometry (MS) (Predicted)
Ionization Mode: Electrospray Ionization (ESI)
Table 4: Predicted Mass Spectrometry Data
| m/z (amu) | Ion |
| 515.11 | [M+H]⁺ |
| 537.09 | [M+Na]⁺ |
| 513.10 | [M-H]⁻ |
Experimental Protocols
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1]
Sample Preparation:
-
Weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
If required, add a small drop of an internal standard like tetramethylsilane (TMS).[2]
-
Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or manual probe.
Data Acquisition:
-
The instrument is "locked" onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called "shimming."
-
Acquire the ¹H NMR spectrum, typically requiring a few minutes.
-
For ¹³C NMR, a longer acquisition time (20-60 minutes or more) is generally necessary due to the lower natural abundance of the ¹³C isotope.[2]
-
Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to elucidate more complex structural details and connectivity.[3]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is primarily used to identify the functional groups present in a molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal surface is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. The instrument passes an infrared beam through the crystal, which interacts with the sample at the surface.
-
The resulting interferogram is converted to an absorbance or transmittance spectrum via a Fourier transform. The entire process typically takes 1-10 minutes.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable solvent such as methanol or acetonitrile.
-
The choice of solvent should be compatible with the ionization technique (e.g., electrospray ionization - ESI).
Data Acquisition (LC-MS):
-
The sample solution is injected into a liquid chromatograph (LC) for separation from any impurities.
-
The eluent from the LC column is introduced into the mass spectrometer's ion source.
-
In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leaving charged molecular ions ([M+H]⁺ or [M-H]⁻) in the gas phase.
-
These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for ATR-FTIR spectroscopic analysis.
Caption: General workflow for LC-MS analysis.
